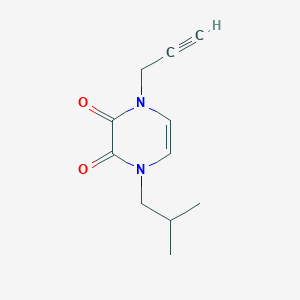

![molecular formula C17H17FN4O B6461396 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549064-52-8](/img/structure/B6461396.png)

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Molecular Structure Analysis

The exact mass of the compound is 423.21 and its molecular weight is 423.48 . The compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen .Physical And Chemical Properties Analysis

The compound “this compound” has an exact mass of 423.21 and a molecular weight of 423.48 . It contains carbon, hydrogen, fluorine, nitrogen, and oxygen .Mecanismo De Acción

Target of Action

The primary target of 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes.

Biochemical Pathways

The inhibition of the CYP51 protein affects the biosynthesis of ergosterol , a major component of the fungal cell membrane. This disruption leads to changes in the membrane’s structure and function, which can inhibit the growth and proliferation of the fungus .

Pharmacokinetics

Like many other imidazole derivatives, it is expected to be highly soluble in water and other polar solvents . These properties can influence the compound’s bioavailability, but more research is needed to provide a detailed pharmacokinetic profile.

Result of Action

The primary result of the compound’s action is the inhibition of fungal growth and proliferation. By disrupting the biosynthesis of ergosterol, the compound can cause changes in the fungal cell membrane that inhibit the fungus’s ability to grow and reproduce .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide in lab experiments is its ability to selectively bind to the active site of the target protein. This allows researchers to study the effects of the compound on specific proteins of interest. Additionally, this compound is relatively easy to synthesize and is stable in aqueous solutions. However, it is important to note that this compound is not very soluble in organic solvents, which can limit its use in some experiments.

Direcciones Futuras

Future studies on 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide could focus on its potential use in drug discovery, as well as its ability to modulate the activity of various hormones. Additionally, further research could be conducted to explore the compound’s ability to inhibit other proteins and enzymes. Finally, studies could be conducted to identify new synthesis methods for this compound that could improve its solubility in organic solvents.

Métodos De Síntesis

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is synthesized using a two-step reaction process. The first step involves the reaction of 4-fluorophenyl isocyanate with 2-tert-butyl-N-(1-methyl-2-pyrrolidinyl)imidazo[1,2-b]pyridazine-3-carboxamide. This reaction produces this compound. The second step involves the deprotection of the tert-butyl group with aqueous hydrochloric acid.

Aplicaciones Científicas De Investigación

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been used as a chemical probe for studying protein-protein interactions. It has also been used in in vitro studies to identify novel inhibitors of protein-protein interactions. Additionally, it has been used in drug discovery studies to identify new compounds that could be used to treat various diseases. Finally, this compound has been used in in vivo studies to study the effects of various drugs on the body.

Propiedades

IUPAC Name |

2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c1-17(2,3)14-10-22-15(20-14)9-8-13(21-22)16(23)19-12-6-4-11(18)5-7-12/h4-10H,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCJCGPUHPVJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461317.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine](/img/structure/B6461323.png)

![2-benzoyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461338.png)

![2-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461340.png)

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461347.png)

![2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461355.png)

![5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B6461369.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6461383.png)

![2-methoxy-3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461391.png)

![4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid](/img/structure/B6461404.png)

![2-[5-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6461410.png)

![3-bromo-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461418.png)

![2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461429.png)